molecular formula C23H26N6O3 B14120347 [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone

Cat. No.: B14120347
M. Wt: 434.5 g/mol
InChI Key: PVWOUGGZSPSXRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzodioxole group, a piperazine ring, and a triazole moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone typically involves multiple steps, including the formation of the benzodioxole and piperazine intermediates, followed by their coupling with the triazole derivative. Common reagents used in these reactions include palladium catalysts, cesium carbonate, and N-bromosuccinimide .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for hydrogenation, potassium permanganate for oxidation, and sodium hydride for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a potential candidate for drug discovery and development .

Medicine

In medicine, this compound may have potential therapeutic applications due to its ability to interact with specific molecular targets. Research is ongoing to determine its efficacy and safety in various medical conditions .

Industry

In industry, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, materials science, and chemical engineering .

Mechanism of Action

The mechanism of action of [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone is unique due to its combination of a benzodioxole group, a piperazine ring, and a triazole moiety. This unique structure allows it to interact with a wide range of molecular targets and undergo various chemical reactions, making it a versatile compound for scientific research .

Properties

Molecular Formula

C23H26N6O3

Molecular Weight

434.5 g/mol

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[5-(3,4-dimethylanilino)-2H-triazol-4-yl]methanone

InChI

InChI=1S/C23H26N6O3/c1-15-3-5-18(11-16(15)2)24-22-21(25-27-26-22)23(30)29-9-7-28(8-10-29)13-17-4-6-19-20(12-17)32-14-31-19/h3-6,11-12H,7-10,13-14H2,1-2H3,(H2,24,25,26,27)

InChI Key

PVWOUGGZSPSXRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NNN=C2C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.